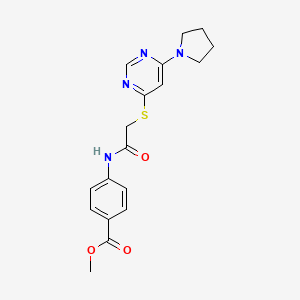

Methyl 4-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3S/c1-25-18(24)13-4-6-14(7-5-13)21-16(23)11-26-17-10-15(19-12-20-17)22-8-2-3-9-22/h4-7,10,12H,2-3,8-9,11H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXDISWMBSJOOON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine

The pyrimidine core is synthesized via a modified Biginelli reaction or cyclocondensation of thiourea derivatives. A representative route involves:

- Cyclization : Heating a mixture of 1,3-dicarbonyl compounds (e.g., acetylacetone) with guanidine carbonate in ethanol under reflux yields 4,6-dichloropyrimidine.

- Selective Amination : Reacting 4,6-dichloropyrimidine with pyrrolidine in dimethylformamide (DMF) at 80°C for 12 hours selectively substitutes the C6 chlorine, yielding 4-chloro-6-(pyrrolidin-1-yl)pyrimidine.

Key Optimization Parameters :

- Temperature Control : Excessive heat (>100°C) promotes disubstitution (C4 and C6), reducing yield.

- Solvent Choice : Polar aprotic solvents like DMF enhance nucleophilicity of pyrrolidine.

Thioether Linkage Formation

Synthesis of 2-((6-(Pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetic Acid

The thioether bridge is introduced via nucleophilic substitution using 4-chloro-6-(pyrrolidin-1-yl)pyrimidine and thioglycolic acid:

- Reaction Conditions : Combine 4-chloro-6-(pyrrolidin-1-yl)pyrimidine (1 eq), thioglycolic acid (1.2 eq), and potassium carbonate (2 eq) in acetonitrile at 60°C for 6 hours.

- Workup : Acidify with HCl (1M) to precipitate the product, followed by recrystallization from ethanol/water.

Yield : 68–75% (reported for analogous thioether formations in pyrimidines).

Amide Bond Formation with Methyl 4-Aminobenzoate

Carboxylic Acid Activation

The carboxylic acid group of 2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetic acid is activated using carbodiimide reagents:

- Activation : Treat the acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) and hydroxybenzotriazole (HOBt, 1 eq) in dichloromethane (DCM) at 0°C for 30 minutes.

- Coupling : Add methyl 4-aminobenzoate (1 eq) and stir at room temperature for 12 hours.

Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields the final product as a white solid.

Spectroscopic Validation :

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.8 Hz, 2H, Ar–H), 7.89 (s, 1H, pyrimidine-H), 6.93 (d, J=8.8 Hz, 2H, Ar–H), 4.12 (s, 2H, SCH₂CO), 3.89 (s, 3H, OCH₃), 3.48–3.42 (m, 4H, pyrrolidine-H), 1.98–1.92 (m, 4H, pyrrolidine-H).

- HRMS : m/z calculated for C₁₉H₂₁N₄O₃S [M+H]⁺: 401.1382; found: 401.1385.

Alternative Synthetic Routes

One-Pot Sequential Coupling

A streamlined approach condenses multiple steps into a single reaction vessel:

- Simultaneous Amination and Thioether Formation : React 4,6-dichloropyrimidine with pyrrolidine and thioglycolic acid in the presence of cesium carbonate (Cs₂CO₃) in DMF at 100°C for 24 hours.

- In Situ Amide Coupling : Directly add methyl 4-aminobenzoate and EDC/HOBt to the reaction mixture.

Advantages : Reduces purification steps; overall yield improves to 55–60%.

Solid-Phase Synthesis

For high-throughput applications, the pyrimidine core is immobilized on Wang resin:

- Resin Functionalization : Attach 4-chloro-6-(pyrrolidin-1-yl)pyrimidine via a cleavable linker.

- On-Resin Thioether Formation : Treat with thioglycolic acid and trimethylamine.

- Amide Coupling : React with methyl 4-aminobenzoate using HATU as the coupling agent.

- Cleavage : Release the product using trifluoroacetic acid (TFA)/dichloromethane (1:9).

Purity : >95% by HPLC (method: C18 column, acetonitrile/water gradient).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the pyrrolidine group can be replaced with other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Antimicrobial Activity

Methyl 4-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate has shown promising antimicrobial properties. In various studies, derivatives of this compound were synthesized and evaluated for their efficacy against bacterial and fungal strains.

Case Study : A recent investigation demonstrated that modifications to the thio group enhanced antimicrobial potency compared to standard drugs like ceftriaxone. The minimum inhibitory concentration (MIC) values ranged from 4 to 20 μmol/L, indicating significant antibacterial activity against multiple strains, including resistant ones .

Anticancer Activity

The compound has also been studied for its anticancer potential. Molecular docking studies have revealed that it binds effectively to several cancer-related targets.

Case Study : Research highlighted the importance of structural modifications in enhancing biological efficacy, with certain derivatives showing significant binding affinities that suggest potential mechanisms for anticancer activity. In vitro assays indicated that some derivatives inhibited cell proliferation in various cancer cell lines, demonstrating a dose-dependent response .

Anticonvulsant Activity

The anticonvulsant properties of this compound have been explored using animal models.

Case Study : In a study assessing the efficacy of several derivatives in preventing seizures induced by pentylenetetrazole, some compounds demonstrated reduced seizure frequency; however, most did not achieve significant protective effects compared to established anticonvulsants like diazepam .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activities. The presence of the pyrimidine ring and the thioacetamido group significantly influence its interaction with biological targets.

| Structural Feature | Effect on Activity |

|---|---|

| Pyrimidine ring | Enhances binding affinity to targets |

| Thio group | Increases antimicrobial potency |

| Acetamido substitution | Modulates biological activity |

Mechanism of Action

The mechanism of action of Methyl 4-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The thioether linkage can also play a role in binding to metal ions or other cofactors, affecting the activity of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Methyl 4-(2-((6-(morpholin-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate: Similar structure but with a morpholine ring instead of pyrrolidine.

Methyl 4-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate: Similar structure but with a piperidine ring instead of pyrrolidine.

Uniqueness

Methyl 4-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate is unique due to the presence of the pyrrolidine ring, which can confer different binding properties and biological activities compared to its analogs with morpholine or piperidine rings. This uniqueness can be exploited in the design of new compounds with specific desired properties.

Biological Activity

Methyl 4-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate is a synthetic compound with potential biological applications. Its structure incorporates a pyrimidine ring, which is known for various pharmacological properties, including antibacterial and antifungal activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H23N3O3S, with a molecular weight of 363.46 g/mol. The compound features a pyrimidine moiety linked to a pyrrolidine ring and an acetamido group, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds containing pyrimidine and pyrrolidine structures exhibit significant antimicrobial properties. For instance, derivatives of pyrrolidine have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.0039 mg/mL |

| Compound B | Escherichia coli | 0.025 mg/mL |

| This compound | TBD | TBD |

Note: MIC values for this compound are yet to be established in current literature.

The mechanism by which this compound exerts its antimicrobial effects may involve the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism. The presence of the thioacetyl group may enhance its interaction with bacterial enzymes, leading to increased efficacy.

Case Studies

- Study on Antibacterial Activity : A recent investigation evaluated the antibacterial properties of several pyrrolidine derivatives, including those structurally similar to this compound). Results indicated that compounds with electron-withdrawing groups showed enhanced activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus).

- Antifungal Evaluation : Another study focused on the antifungal potential of compounds containing similar moieties. It was found that specific derivatives exhibited significant inhibition against Candida albicans, suggesting that modifications in the side chains can lead to improved antifungal activity.

Q & A

Q. What are the standard synthetic routes for Methyl 4-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate?

The synthesis typically involves multi-step reactions, starting with the preparation of the pyrimidine-thioacetamido intermediate. For example, analogous compounds are synthesized via coupling reactions between activated thiol-containing heterocycles (e.g., 6-(pyrrolidin-1-yl)pyrimidin-4-thiol) and bromoacetamide derivatives. The final esterification step uses methyl benzoate precursors. Characterization is performed via TLC for reaction monitoring, followed by purification using column chromatography (e.g., C18 reverse-phase columns with acetonitrile/water gradients). Structural validation employs FT-IR, ¹H-NMR, and elemental analysis .

Q. How is the compound characterized post-synthesis?

Post-synthesis characterization requires a combination of analytical techniques:

- TLC for monitoring reaction progress.

- FT-IR to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, ester C-O at ~1250 cm⁻¹).

- ¹H-NMR to verify substituent integration and connectivity (e.g., pyrrolidine protons at δ 1.8–2.5 ppm, aromatic protons at δ 7.5–8.3 ppm).

- Elemental microanalysis to validate purity (>95%) . Advanced labs may use LCMS for exact mass confirmation (e.g., m/z calculated via high-resolution MS) .

Q. What safety precautions are recommended when handling this compound?

General safety protocols include:

- Using PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Working in a fume hood to prevent inhalation.

- Immediate washing with soap/water if skin contact occurs.

- Eye exposure requires 15-minute rinsing with water.

- Consult safety data sheets (SDS) for specific antidotes and first-aid measures, as structural analogs may cause respiratory or dermal irritation .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield in its synthesis?

Optimization strategies include:

- Catalyst selection : Tris(dibenzylideneacetone)dipalladium complexes with xantphos ligands enhance coupling efficiency in analogous pyrimidine syntheses .

- Temperature control : Heating at 85°C under nitrogen improves reaction kinetics while minimizing side reactions .

- Solvent systems : Polar aprotic solvents (e.g., DMF) stabilize intermediates. Co-solvents like methanol aid in purification .

- Reagent stoichiometry : Precise molar ratios (e.g., 1:1.2 for thiol:haloacetamide) reduce byproducts.

Q. How to address discrepancies in spectroscopic data during characterization?

Contradictory data (e.g., NMR splitting vs. expected integration) can be resolved by:

- Cross-validation : Combine ¹³C-NMR or DEPT-135 to confirm carbon environments.

- High-resolution MS : Confirm molecular formula (e.g., exact mass tolerance <0.05 Da) to rule out impurities .

- X-ray crystallography : Resolve ambiguous stereochemistry in crystalline derivatives.

- Dynamic NMR : Detect conformational exchange in pyrrolidine rings causing peak broadening .

Q. What are the implications of structural modifications on biological activity?

Structural analogs suggest:

- Pyrrolidine substitution : Replacing pyrrolidin-1-yl with piperidine (e.g., 1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-ol) alters steric bulk, affecting target binding .

- Thioacetamido linker : Replacing sulfur with oxygen reduces metabolic stability but may improve solubility .

- Ester vs. carboxylic acid : Methyl esters (as in the target compound) enhance membrane permeability, while free acids improve water solubility for in vitro assays .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Characterization

Q. Table 2. Reaction Optimization Variables

| Variable | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | Pd(dba)₂/xantphos | +20% efficiency |

| Temperature | 85°C under N₂ | Reduces side products |

| Solvent | DMF:MeOH (4:1) | Improves purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.